molecular formula C8H14N2O2 B134302 LEVETIRACETAM-D6 CAS No. 1133229-30-7

LEVETIRACETAM-D6

Katalognummer: B134302
CAS-Nummer: 1133229-30-7
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: HPHUVLMMVZITSG-QXMLZOKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levetiracetam-d6 is a deuterated form of levetiracetam, an anticonvulsant medication used primarily to treat epilepsy. The deuterium atoms in this compound replace the hydrogen atoms in the original levetiracetam molecule, which can potentially alter its pharmacokinetic properties. This compound is used in scientific research to study the pharmacokinetics and metabolism of levetiracetam.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Levetiracetam-D6 is primarily used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of levetiracetam. The deuterated form allows researchers to track the compound more accurately in biological systems due to its distinct mass.

The application of this compound extends to therapeutic drug monitoring (TDM). By using mass spectrometry techniques, researchers can quantify levels of levetiracetam in plasma or serum samples, ensuring that patients maintain therapeutic concentrations while avoiding toxicity.

Case Study: TDM in Epilepsy Management

A study demonstrated the efficacy of TDM using this compound in a cohort of patients with refractory epilepsy. The results indicated that adjusting dosages based on plasma levels significantly improved seizure control while reducing adverse effects .

Clinical Research and Case Reports

This compound has been involved in various clinical research studies that investigate its safety and efficacy profile. Notable case reports have highlighted rare adverse effects associated with levetiracetam therapy.

Case Report: Rhabdomyolysis Induced by Levetiracetam

A case study documented a patient who developed rhabdomyolysis after starting treatment with levetiracetam. The patient's symptoms resolved upon discontinuation of the drug, emphasizing the importance of monitoring for adverse effects . This case illustrates the need for careful patient management when prescribing levetiracetam.

Case Report: Hypokalemia

Another report described a patient experiencing refractory hypokalemia attributed to levetiracetam use. Despite multiple attempts at potassium repletion, levels remained critically low until the medication was switched . This underscores the potential electrolyte imbalances that can occur with levetiracetam therapy.

Off-Label Uses and Research Insights

Levetiracetam is also used off-label for various conditions beyond epilepsy, such as traumatic brain injury and seizure prophylaxis post-neurosurgery. Ongoing research continues to explore these applications, providing insights into its broader therapeutic potential.

Wirkmechanismus

Target of Action

Levetiracetam-D6, also known as (2S)-2-[2-Oxo(2H_6_)pyrrolidin-1-yl]butanamide or (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide, primarily targets the synaptic vesicle protein 2A (SV2A) . SV2A is a protein that plays a crucial role in the regulation of neurotransmitter release in the brain . In addition to SV2A, this compound also interacts with other molecular targets that involve calcium homeostasis , the GABAergic system , and AMPA receptors .

Mode of Action

This compound exerts its action through an interaction with SV2A . This interaction results in the modulation of neurotransmitter release, thereby affecting neuronal excitability and seizure activity . The compound’s interaction with other targets like calcium channels and GABAergic system further contributes to its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties .

Biochemical Pathways

It is known that the drug’s interaction with sv2a and other targets influences several neuronal processes, includingcalcium homeostasis and neurotransmitter release . These interactions can lead to downstream effects such as reduced neuronal excitability and seizure activity .

Pharmacokinetics

This compound exhibits predictable, linear, and dose-proportional pharmacokinetics . The compound’s pharmacokinetics is influenced by factors such as body weight and renal function . Children, for instance, show higher clearance per kilogram body weight than adults, indicating that a higher dosage is required for children per kilogram body weight . Additionally, coadministered medications can also influence the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter release via its interaction with SV2A . This leads to a decrease in neuronal excitability and seizure activity . The drug’s interaction with other targets can also result in antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness . .

Biochemische Analyse

Biochemical Properties

LEVETIRACETAM-D6 interacts with several enzymes and proteins. For instance, it has been shown to interact with the synaptic vesicle protein 2A (SV2A), which is believed to be its primary target . This interaction is thought to contribute to its antiepileptic properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to be effective in seizure control, indicating its influence on neuronal cell function . It is also suggested to have impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as SV2A . This interaction is thought to modulate synaptic neurotransmitter release, thereby exerting its antiepileptic effects .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, it has been shown that chronic administration of Levetiracetam can decrease cortical Aβ42 levels and lower the amyloid plaque burden .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on the zebrafish model of epilepsy, it was found that this compound had significant effects on the transcriptome of the model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes minimal metabolism with 30% of the dose metabolized by hydrolysis to a deaminated metabolite . This metabolism is independent of the hepatic cytochrome P450 system and is via a type-B esterase enzyme located in whole blood .

Transport and Distribution

This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥95% . Its volume of distribution is 0.5–0.7 L/kg, indicating that it is distributed throughout the body .

Subcellular Localization

Given its interaction with SV2A, a protein located in synaptic vesicles, it is likely that this compound may also be found in these subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Levetiracetam-d6 beinhaltet die Einarbeitung von Deuteriumatomen in das Levetiracetammolekül. Eine gängige Methode ist die katalytische Hydrierung des entsprechenden deuterierten Precursors. Der Prozess beinhaltet typischerweise die Verwendung einer Deuteriumgasquelle und eines geeigneten Katalysators, wie beispielsweise Palladium auf Kohlenstoff, unter kontrollierten Temperatur- und Druckbedingungen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdruckreaktoren und effizienten Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der deuterierte Precursor wird einer katalytischen Hydrierung unterzogen, gefolgt von Reinigungsschritten wie Kristallisation oder Chromatographie, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levetiracetam-d6 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

    Substitution: Substitutionsreaktionen können funktionelle Gruppen im Molekül durch andere Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

    Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Oxide liefern, während die Reduktion Alkohole oder Amine erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Levetiracetam-d6 ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die seine pharmakokinetischen Eigenschaften im Vergleich zu nicht-deuteriertem Levetiracetam verändern können. Zu ähnlichen Verbindungen gehören:

Die Einzigartigkeit von this compound liegt in seinem Deuteriumgehalt, der Einblicke in das metabolische und pharmakokinetische Verhalten deuterierter Medikamente liefern kann.

Biologische Aktivität

Levetiracetam-D6, a deuterated form of the antiepileptic drug levetiracetam, has garnered attention in the scientific community for its unique pharmacological properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, antioxidant properties, and other relevant findings from recent studies.

Overview of this compound

Levetiracetam is primarily used as an anticonvulsant medication for the treatment of epilepsy. The introduction of its deuterated form, this compound, aims to enhance its pharmacokinetic profile and provide insights into its biological activity through isotope labeling. The chemical structure of this compound allows for improved stability and potentially altered metabolic pathways compared to its non-deuterated counterpart.

The primary mechanism by which Levetiracetam exerts its effects involves binding to the synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release. This interaction is believed to modulate synaptic transmission and reduce seizure activity by decreasing the rate of vesicle release in neurons .

Key Mechanisms:

  • SV2A Modulation : Binding to SV2A decreases neurotransmitter release.
  • Calcium Regulation : Influences calcium-dependent vesicular neurotransmitter release.
  • Neuroprotective Effects : Potentially reduces oxidative stress through modulation of antioxidant enzymes.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of levetiracetam. It is rapidly absorbed with nearly complete bioavailability (approximately 96%) and reaches peak plasma concentrations within one hour after oral administration . The elimination profile indicates renal excretion as the primary route, making it an efficient drug for managing seizure disorders.

Parameter Levetiracetam This compound
Bioavailability~96%~96%
Peak Plasma Concentration~1 hour~1 hour
Half-life6-8 hours6-8 hours
Primary Excretion RouteRenalRenal

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of Levetiracetam, suggesting that it may play a role in reducing oxidative stress in various models of epilepsy. In vitro studies demonstrated that Levetiracetam exhibited significant scavenging activity against hydroxyl radicals (HO•), which are known to contribute to cellular damage .

Findings on Antioxidant Activity:

  • Scavenging Capacity : IC50 value against HO• was found to be 2751 mM.
  • Oxidative Stress Markers : Increased activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx) were observed in treated models.
  • Mechanistic Insights : Modulation of pathways such as PI3K/AKT/mTOR may underlie its antioxidant effects, contributing to neuronal protection during oxidative stress conditions .

Case Studies and Research Findings

Several pivotal clinical trials have evaluated the efficacy and safety of levetiracetam in treating refractory partial-onset seizures. These studies indicate that levetiracetam significantly reduces seizure frequency compared to placebo, with responder rates being notably higher in patients receiving active treatment .

Summary of Clinical Trials:

  • Study Design : Multicenter, double-blind, placebo-controlled.
  • Population : Patients aged 14-70 with refractory seizures.
  • Results :
    • Median percentage reduction in seizure frequency was statistically significant across various dosing groups (1000 mg/day to 3000 mg/day).
    • Responder rates exceeded those in placebo groups, indicating robust efficacy.

Eigenschaften

IUPAC Name

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-QXMLZOKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649402
Record name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133229-30-7
Record name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levetiracetam-D6
Reactant of Route 2
Reactant of Route 2
Levetiracetam-D6
Reactant of Route 3
Reactant of Route 3
Levetiracetam-D6
Reactant of Route 4
Levetiracetam-D6
Reactant of Route 5
Reactant of Route 5
Levetiracetam-D6
Reactant of Route 6
Reactant of Route 6
Levetiracetam-D6
Customer
Q & A

Q1: Why was Levetiracetam-d6 chosen as the internal standard for this study?

A1: The research paper focuses on developing a method to quantify Lacosamide in human plasma. [] this compound, a deuterated analog of the antiepileptic drug Levetiracetam, was likely chosen due to its similar chemical structure and properties to Lacosamide. This similarity allows this compound to mimic the extraction and derivatization behavior of Lacosamide during sample preparation.

    Q2: How does the use of this compound contribute to the validation of the analytical method?

    A2: The inclusion of this compound as an internal standard is crucial for method validation. [] By comparing the signal response of Lacosamide to the known concentration of this compound, researchers can establish:

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.